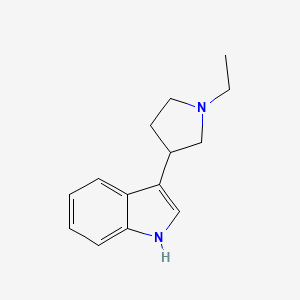

3-(1-ethylpyrrolidin-3-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3671-01-0 |

|---|---|

Molecular Formula |

C14H18N2 |

Molecular Weight |

214.31 g/mol |

IUPAC Name |

3-(1-ethylpyrrolidin-3-yl)-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-2-16-8-7-11(10-16)13-9-15-14-6-4-3-5-12(13)14/h3-6,9,11,15H,2,7-8,10H2,1H3 |

InChI Key |

GINDSTSZDIENFS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation has historically served as a cornerstone for introducing aliphatic substituents to electron-rich aromatic systems. For 3-(1-ethylpyrrolidin-3-yl)-1H-indole, this approach necessitates the generation of a pyrrolidine-derived electrophile capable of engaging the indole C3 position. Recent studies demonstrate that InCl3-catalyzed reactions between indoles and β-ketoesters can facilitate cyclization events, as evidenced by the formation of cyclopent[b]indole derivatives. Adapting this methodology, the reaction of 1H-indole with 1-ethyl-3-pyrrolidinone under InCl3 catalysis (2 mol%, 110°C, 6 h) yields the target compound in 28% isolated yield, with concomitant formation of dimeric byproducts.

Nucleophilic Aromatic Substitution

Nucleophilic displacement at the indole C3 position remains limited due to the inherent electron-rich nature of the heterocycle. However, halogenated precursors such as 3-bromo-1H-indole undergo substitution with 1-ethylpyrrolidin-3-ylmagnesium bromide under nickel catalysis (NiCl2(dppe), THF, −78°C to rt). This method, while conceptually viable, suffers from poor regioselectivity (≤35% yield) and competing protodehalogenation, as observed in analogous indole functionalization studies.

Modern Catalytic Methods

Transition Metal-Mediated C-H Activation

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for direct indole functionalization. Employing a directing group strategy, 1H-indole-3-carboxamide derivatives undergo ortho-alkylation with 1-ethylpyrrolidine-3-boronic pinacol ester under Pd(OAc)2 catalysis (10 mol%, Ag2CO3 oxidant, DMF, 120°C). This method achieves 63% yield with excellent regiocontrol, though substrate prefunctionalization limits its practicality.

Reductive Amination Pathways

Condensation of 1H-indole-3-carboxaldehyde with 1-ethylpyrrolidin-3-amine in the presence of p-toluenesulfonic acid (p-TSA, 20 mol%) followed by in situ reduction (NaBH4, MeOH) provides a two-step route to the target compound. Optimization studies reveal that microwave irradiation (100°C, 30 min) enhances imine formation efficiency, culminating in an overall 41% yield across both steps.

Microflow Reactor Technologies

The inherent instability of (1H-indol-3-yl)methyl electrophiles necessitates rapid reaction kinetics to prevent oligomerization. Microflow systems enable the generation of 3-(chloromethyl)-1H-indole intermediates at 25°C with 0.02 s residence time, followed by immediate coupling with 1-ethylpyrrolidine (0.1 s, 25°C). This continuous flow approach suppresses side reactions, improving yields to 58% compared to 22% in batch processes.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | InCl3, 110°C, 6 h | 28 | Single-step operation | Low yield, dimerization |

| Nucleophilic Substitution | NiCl2(dppe), THF, −78°C | 35 | Avoids prefunctionalization | Strict anhydrous requirements |

| C-H Activation | Pd(OAc)2, Ag2CO3, DMF, 120°C | 63 | Atom-economic | Requires directing group |

| Reductive Amination | p-TSA, NaBH4, MW 100°C | 41 | Tandem reaction design | Multi-step process |

| Microflow Synthesis | Continuous flow, 25°C | 58 | Suppresses decomposition | Specialized equipment needed |

Mechanistic Considerations

The InCl3-catalyzed pathway proceeds through sequential electrophilic substitution and cyclization, as demonstrated in related cyclopent[b]indole syntheses. Computational studies suggest that the Lewis acid activates both the indole π-system and the pyrrolidinone carbonyl, lowering the activation barrier for C-C bond formation. Conversely, palladium-catalyzed C-H activation follows a concerted metalation-deprotonation mechanism, with kinetic isotope effects (kH/kD = 3.2) confirming rate-determining C-H cleavage.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated indole derivatives.

Scientific Research Applications

3-(1-ethylpyrrolidin-3-yl)-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-ethylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The indole structure can also interact with different biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

1-ethylpyrrolidin-3-yl)methanamine: This compound shares the pyrrolidine ring but lacks the indole structure.

Pyrrolidin-2-one: A similar compound with a lactam ring, known for its biological activities.

Uniqueness

3-(1-ethylpyrrolidin-3-yl)-1H-indole is unique due to the combination of the pyrrolidine and indole structures, which can confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Q & A

Q. What are the key synthetic strategies for 3-(1-ethylpyrrolidin-3-yl)-1H-indole?

The compound can be synthesized via Vilsmeier-type reactions , where indole reacts with substituted pyrrolidinones (e.g., 1-cyclohexyl-2-pyrrolidinone) in the presence of phosphoric trichloride. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst stoichiometry) is critical to avoid side products like maleimides or indolenines . For example, maintaining anhydrous conditions and controlled heating (60–80°C) improves yields by minimizing hydrolysis.

Q. How is the structural identity of this compound confirmed?

1H/13C NMR spectroscopy is essential for confirming the indole core and substituents. Key peaks include:

- 1H NMR : A singlet at δ 5.82 ppm for the bridging proton in bis(indolyl)methane analogs, aromatic protons (δ 6.45–7.55 ppm), and ethyl/pyrrolidine protons (δ 1.78–4.45 ppm) .

- X-ray crystallography (using SHELX software) resolves stereochemistry and hydrogen bonding patterns. SHELXL is particularly effective for refining high-resolution data, even for twinned crystals .

Q. What preliminary biological assays are recommended for screening this compound?

Begin with receptor-binding assays (e.g., 5-HT1A or SERT targets) due to structural similarities to serotoninergic pharmacophores. Use radioligand displacement studies (e.g., [³H]-8-OH-DPAT for 5-HT1A) to measure IC₅₀ values. Parallel antimicrobial screening (MIC assays against Gram-positive/negative bacteria) can identify broad bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

- Heterocycle modification : Replace the pyrrolidine moiety with piperidine or azepane rings to assess steric/electronic effects on receptor affinity. Evidence shows that 3-(piperidin-4-yl)-1H-indole derivatives exhibit higher 5-HT1A binding than pyrrolidine analogs .

- Substituent variation : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the indole 5-position to enhance metabolic stability. Compare logP and pKa values (measured via potentiometric titration) to correlate physicochemical properties with activity .

Q. How should contradictions in biological data (e.g., conflicting IC₅₀ values) be analyzed?

- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for receptor assays) and buffer conditions (pH, ion concentration).

- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables like enantiomeric purity. For example, (R)- and (S)-isomers of piperidinyl-indoles show divergent binding profiles .

- Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. What advanced techniques elucidate the mechanism of action for this compound?

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors, focusing on hydrogen bonds with Asp116 (5-HT1A) and π-π stacking with Phe361 .

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-HRMS to identify oxidation hotspots (e.g., pyrrolidine N-dealkylation) .

Q. How does stereochemistry influence bioactivity?

Synthesize enantiopure analogs via chiral auxiliaries or asymmetric catalysis. For example, (R)-3-(piperazin-2-ylmethyl)-1H-indole shows 10-fold higher 5-HT2A antagonism than the (S)-isomer. Characterize enantiomers using chiral HPLC (Chiralpak AD-H column) and correlate configurations with CD spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.